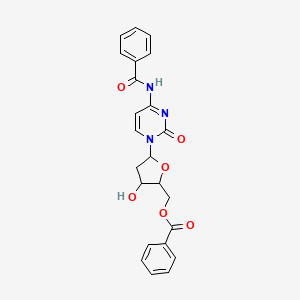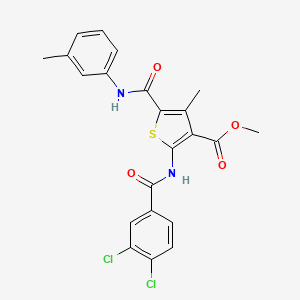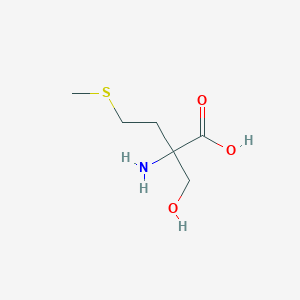![molecular formula C14H13F2N B12064870 2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12064870.png)
2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine is an organic compound that features a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, connected to another phenyl ring via an ethanamine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorobenzene and 4-bromophenylacetonitrile.
Grignard Reaction: The 3,4-difluorobenzene undergoes a Grignard reaction with magnesium in dry ether to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is then reacted with 4-bromophenylacetonitrile to form the intermediate 2-[4-(3,4-difluorophenyl)phenyl]acetonitrile.
Reduction: The nitrile group in the intermediate is reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming the corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Various amine derivatives.
Substitution: Functionalized aromatic compounds with different substituents on the phenyl rings.
Aplicaciones Científicas De Investigación
2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biological studies to understand the interaction of fluorinated aromatic compounds with biological systems.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, often leading to inhibition or modulation of their activity. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Fluorophenyl)ethan-1-amine
- 2,4-Difluorobenzylamine
- 2,4-Difluorophenyl isocyanate
Uniqueness
2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine is unique due to the presence of two fluorine atoms on the phenyl ring, which significantly alters its chemical properties compared to similar compounds. The difluoro substitution enhances its stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H13F2N |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
2-[4-(3,4-difluorophenyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H13F2N/c15-13-6-5-12(9-14(13)16)11-3-1-10(2-4-11)7-8-17/h1-6,9H,7-8,17H2 |
Clave InChI |
NBRXHOYXOVTEGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCN)C2=CC(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-Hexadecanoyloxy-3-[hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B12064811.png)
![4-[4-(Benzyloxy)phenoxy]-3-chloroaniline](/img/structure/B12064821.png)







![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12064876.png)
![methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B12064883.png)
![3beta-[[2-O-(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl]oxy]-14-hydroxy-5beta,14beta-card-20(22)-enolide](/img/structure/B12064889.png)
